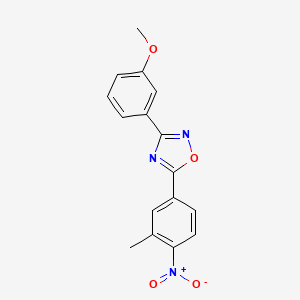
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide, also known as CBN or Cannabinol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CBN is a non-psychoactive cannabinoid that is found in the cannabis plant. It is known to have a variety of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Wirkmechanismus
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide interacts with the body's endocannabinoid system (ECS), which is responsible for regulating various physiological processes such as mood, appetite, and pain. Specifically, N-(2-chlorobenzyl)-N'-cycloheptylethanediamide binds to the CB1 and CB2 receptors in the ECS, which helps to modulate the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions. For example, N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has been shown to have anti-inflammatory and analgesic properties, which could make it useful in the treatment of chronic pain conditions such as arthritis. N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has also been shown to have sedative effects, which could make it useful in the treatment of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is that it is a non-psychoactive compound, which means that it does not produce the same psychoactive effects as THC. This makes it easier to study the compound without the confounding effects of THC. However, one of the limitations of using N-(2-chlorobenzyl)-N'-cycloheptylethanediamide in lab experiments is that it is relatively unstable and can degrade quickly, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-chlorobenzyl)-N'-cycloheptylethanediamide. Some of the most promising areas of research include its potential as an anti-inflammatory, analgesic, and sleep aid. Additionally, there is growing interest in exploring the potential of N-(2-chlorobenzyl)-N'-cycloheptylethanediamide as a treatment for various neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential therapeutic benefits of N-(2-chlorobenzyl)-N'-cycloheptylethanediamide and to develop effective treatment strategies.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has been the subject of numerous scientific studies that have explored its potential therapeutic benefits. Some of the most promising areas of research include its potential as an anti-inflammatory, analgesic, and sleep aid. N-(2-chlorobenzyl)-N'-cycloheptylethanediamide has also shown potential in the treatment of glaucoma, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-10-6-5-7-12(14)11-18-15(20)16(21)19-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBNKZUTDQISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4240008.png)



![N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B4240031.png)
![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)

![N-(2-methoxyethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4240040.png)
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B4240057.png)

![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)

